molecular formula C11H10ClNO2 B1509695 Methyl 2-(6-chloro-1H-indol-3-yl)acetate CAS No. 53859-25-9

Methyl 2-(6-chloro-1H-indol-3-yl)acetate

Cat. No.: B1509695
CAS No.: 53859-25-9
M. Wt: 223.65 g/mol
InChI Key: WVEHYRATJOBEFM-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-1H-indol-3-yl)acetate is a halogenated indole derivative characterized by a chlorine atom at the 6-position of the indole ring and an acetate ester group at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways . The compound is typically synthesized via catalytic coupling reactions involving α-carbonyl sulfoxonium ylides and halogenated indoles, yielding moderate to high purity (≥99%) under optimized conditions .

Properties

CAS No.

53859-25-9

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 2-(6-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3

InChI Key

WVEHYRATJOBEFM-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Cl

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly influences physicochemical properties and reactivity:

  • Methyl 2-(5-chloro-1H-indol-3-yl)acetate : This regioisomer (Cl at 5-position) exhibits a lower melting point (115–117°C) and reduced yield (42%) compared to the 6-chloro derivative, likely due to steric hindrance during synthesis .
  • Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate : Replacing chlorine with a methoxy group increases electron density on the indole ring, lowering the melting point (73–74°C) and altering reactivity in electrophilic substitution reactions .

Functional Group Modifications

  • Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate : N-methylation increases lipophilicity (MW: 237.68) and improves stability, making it preferable for drug delivery systems. However, it requires stringent storage conditions (cool, dry) to prevent degradation .

Data Tables

Table 1: Physicochemical Properties of Selected Indole Derivatives

Compound Name Substituent Position Functional Group Melting Point (°C) Yield (%) Molecular Weight
Methyl 2-(6-chloro-1H-indol-3-yl)acetate 6-Cl Acetate 126–128 39 209.65
Methyl 2-(5-chloro-1H-indol-3-yl)acetate 5-Cl Acetate 115–117 42 209.65
Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate 6-OMe Oxoacetate 73–74 76.8 218.22
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate 6-Cl, N1-Me Acetate N/A N/A 237.68

Critical Analysis of Structural Influences

  • Chlorine vs. Methoxy Groups : Chlorine’s electron-withdrawing nature enhances electrophilic substitution reactivity, whereas methoxy groups stabilize the indole ring via resonance, affecting reaction pathways .
  • N-Methylation : Increases steric bulk and reduces hydrogen bonding capacity, altering solubility and bioavailability .
  • Oxo vs. Acetate Groups : The oxo group’s polarity increases melting points but may reduce synthetic yields due to competing side reactions .

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